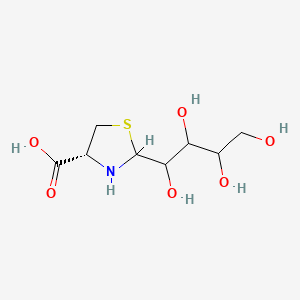![molecular formula C19H20O2 B12583320 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol CAS No. 446303-28-2](/img/structure/B12583320.png)
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol is a chemical compound known for its unique structure and properties This compound features a cyclohexenyl ring substituted with a hydroxyphenyl group and a methylphenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol typically involves multiple steps, including cyclization and substitution reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone under basic conditions to form the cyclohexenyl ring. This intermediate is then subjected to further reactions to introduce the methylphenol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyclohexenyl ring can be reduced to a cyclohexyl ring.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and van der Waals forces, which stabilize its interaction with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one:
4-(4-Hydroxyphenyl)cyclohexanone: Studied for its potential biological activities and used in various chemical syntheses.
Uniqueness
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexenyl ring with hydroxyphenyl and methylphenol groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
446303-28-2 |
|---|---|
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-[4-(4-hydroxyphenyl)cyclohexen-1-yl]-2-methylphenol |
InChI |
InChI=1S/C19H20O2/c1-13-12-17(8-11-19(13)21)16-4-2-14(3-5-16)15-6-9-18(20)10-7-15/h4,6-12,14,20-21H,2-3,5H2,1H3 |
Clé InChI |
WXHQCEHXTHFIQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CCC(CC2)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)

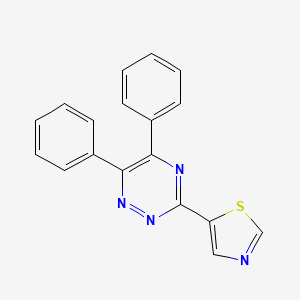
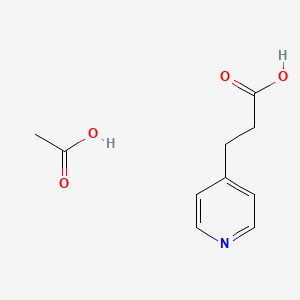
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
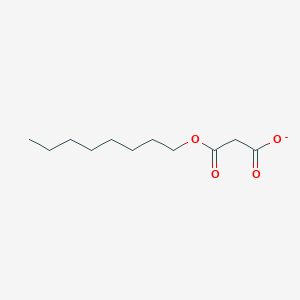
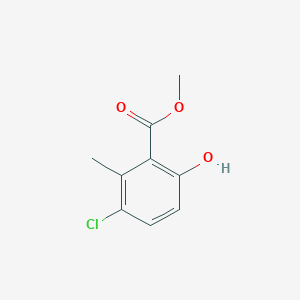
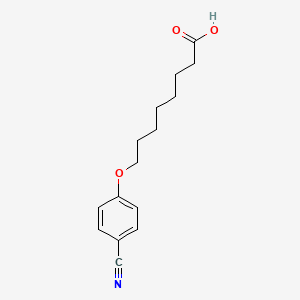
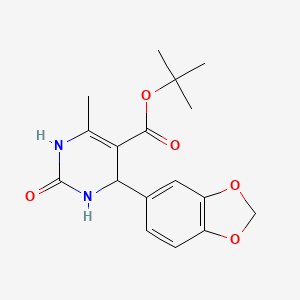
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)
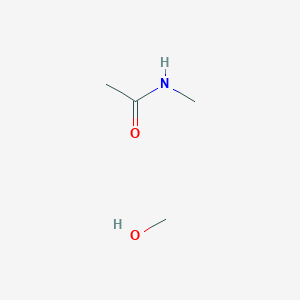
![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)
